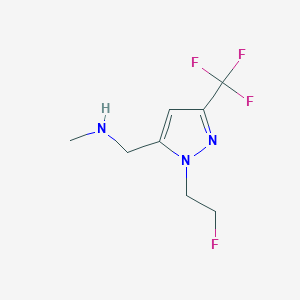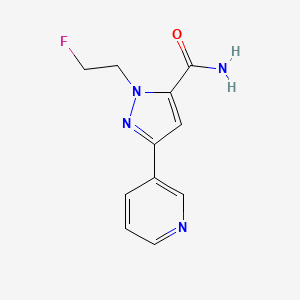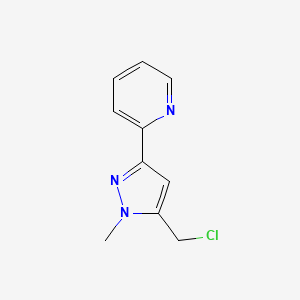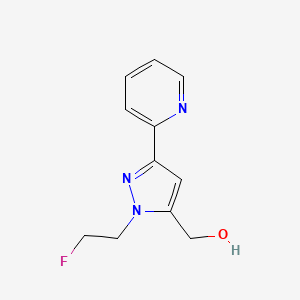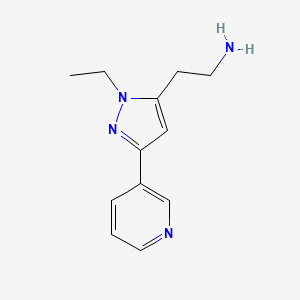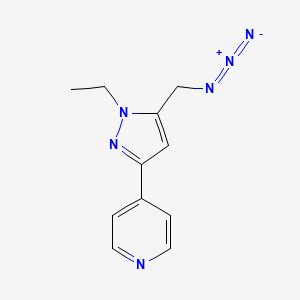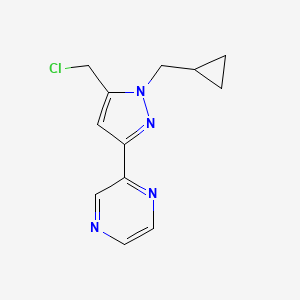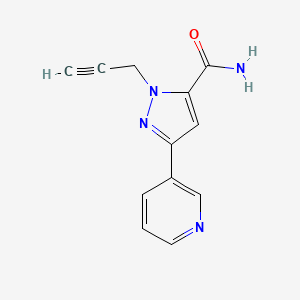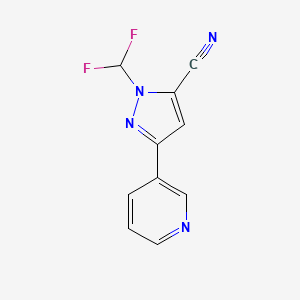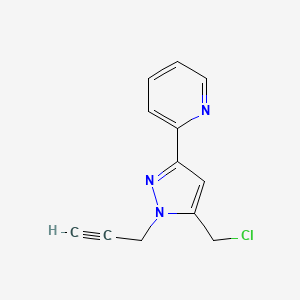
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
説明
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as 4-Br-CMC-TFMP, is an organic compound with a unique structure and properties. It is a brominated carboxymethyl trifluoromethyl pyrazole derivative, and is a relatively new compound in the field of organic chemistry. 4-Br-CMC-TFMP has attracted considerable attention due to its potential applications in a variety of scientific fields, including materials science, drug discovery, and biochemistry.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and related compounds often involves multi-step reactions, showcasing their versatility as intermediates for further chemical transformations. For example, Bridget A. Donohue et al. (2002) detailed the preparation of a library of pyrazole-4-carboxamides, utilizing related pyrazole carboxylic acids as starting materials. This highlights the compound's role in synthesizing diverse chemical libraries, potentially useful in various biological studies and material science applications (Donohue et al., 2002). Furthermore, Martins et al. (2013) explored brominated precursors to synthesize ethoxymethyl-carboxyethyl ester pyrazoles, demonstrating the compound's utility in generating novel pyrazole derivatives with potential for further functionalization and study (Martins et al., 2013).
Biological Evaluation and Application
Although direct references to the biological evaluation of this compound were not found, related compounds have been synthesized and tested for biological activities. The synthesis of pyrazole carboxamides and their subsequent testing against various biological targets is a common theme, indicating the potential of these compounds in drug discovery and development processes. For instance, the synthesis of novel pyrazole derivatives and their antifungal activities were reported by Shijie Du et al. (2015), suggesting the utility of pyrazole carboxylic acids in creating compounds with potential agricultural applications (Du et al., 2015).
Material Science and Coordination Chemistry
The compound's relevance extends into material science and coordination chemistry as well. S. Radi et al. (2015) synthesized and characterized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, demonstrating the potential of pyrazole carboxylic acids in developing materials with unique properties, such as luminescence or catalytic activity (Radi et al., 2015).
作用機序
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Action Environment
It is known that boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water .
生化学分析
Biochemical Properties
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, thereby modulating their activity . Additionally, the carboxymethyl group facilitates interactions with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been observed to inhibit cell proliferation in various cell lines, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s binding affinity, leading to effective enzyme inhibition. This compound also influences gene expression by interacting with transcription factors and modulating their activity. Furthermore, it can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the blood can enhance the compound’s solubility and distribution, ensuring its effective delivery to various organs and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-bromo-2-(carboxymethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O4/c8-3-4(6(16)17)13(1-2(14)15)12-5(3)7(9,10)11/h1H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBVEOSDUNKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



